aplysinamisine III aplysinamisine III
Brand Name: Vulcanchem
CAS No.: 150417-69-9
VCID: VC0121623
InChI: InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31)
SMILES: CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O
Molecular Formula: C23H25Br4N3O7
Molecular Weight: 775.1 g/mol

aplysinamisine III

CAS No.: 150417-69-9

Main Products

VCID: VC0121623

Molecular Formula: C23H25Br4N3O7

Molecular Weight: 775.1 g/mol

aplysinamisine III - 150417-69-9

CAS No. 150417-69-9
Product Name aplysinamisine III
Molecular Formula C23H25Br4N3O7
Molecular Weight 775.1 g/mol
IUPAC Name N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Standard InChI InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31)
Standard InChIKey WGLJDQYUOYCSPY-UHFFFAOYSA-N
SMILES CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O
Canonical SMILES CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O
Synonyms aplysinamisine III
aplysinamisine-III
PubChem Compound 197606
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator